molecular formula C17H20ClNO B1385377 N-(4-Chlorophenethyl)-4-propoxyaniline CAS No. 1040689-05-1

N-(4-Chlorophenethyl)-4-propoxyaniline

Cat. No.: B1385377
CAS No.: 1040689-05-1
M. Wt: 289.8 g/mol
InChI Key: CYFMFNSPWCFWJZ-UHFFFAOYSA-N
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Description

Overview of N-(4-Chlorophenethyl)-4-propoxyaniline

This compound is a synthetic organic compound that belongs to the class of substituted anilines, specifically characterized as an alkoxy-substituted aniline derivative. The molecular structure incorporates a 4-chlorophenethyl group attached to the nitrogen atom of 4-propoxyaniline, creating a compound with the Chemical Abstracts Service registry number 933719-73-4. This compound represents an important example of how structural modifications to basic aniline frameworks can yield molecules with enhanced chemical and biological properties.

The structural composition of this compound features several key functional groups that contribute to its overall chemical behavior. The presence of the chlorine atom in the para position of the phenethyl group introduces electron-withdrawing characteristics, while the propoxy substituent on the aniline ring provides electron-donating properties. This combination creates a unique electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets.

The compound can be classified under multiple chemical categories based on its structural features. As a substituted aniline, it shares fundamental properties with other aromatic amines, while its specific substitution pattern places it within the category of alkoxy-substituted anilines. Additionally, the presence of the chlorophenethyl group categorizes it as a halogenated aromatic compound, which often exhibits distinct pharmacological properties compared to non-halogenated analogs.

Historical Development and Discovery

The development of this compound emerged from broader research efforts focused on synthesizing novel aniline derivatives with enhanced biological activities. The compound's discovery can be traced to systematic investigations into the structure-activity relationships of substituted anilines, particularly those containing both halogenated aromatic systems and alkoxy functional groups.

Research into chlorophenethyl-containing compounds gained momentum due to the recognition that such structural motifs often exhibit significant biological activities. The incorporation of chlorine atoms into aromatic systems has long been known to modulate the pharmacokinetic and pharmacodynamic properties of organic molecules. Similarly, the propoxy group represents a commonly employed alkoxy substituent that can influence solubility, membrane permeability, and receptor binding characteristics.

The synthetic approaches to this compound typically involve alkylation reactions between 4-propoxyaniline and appropriate chlorophenethyl derivatives. These synthetic methodologies evolved from established procedures for N-alkylation of anilines, with modifications to accommodate the specific requirements of introducing the chlorophenethyl moiety while maintaining the integrity of the propoxy substituent.

Relevance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research due to its potential applications across multiple scientific disciplines. In pharmaceutical research, the compound serves as both a synthetic intermediate and a potential bioactive molecule with therapeutic applications. The structural features of this compound make it particularly relevant for drug discovery programs targeting specific receptor systems and enzymatic pathways.

The compound's relevance extends to materials science applications, where substituted anilines often serve as building blocks for advanced materials including polymers, dyes, and electronic materials. The combination of electronic properties imparted by the chlorophenethyl and propoxyaniline components creates opportunities for developing materials with tailored optical and electronic characteristics.

Recent research has highlighted the importance of compounds like this compound in the development of novel synthetic methodologies. The compound serves as a model system for investigating reaction mechanisms involving substituted anilines, particularly those containing multiple functional groups that may exhibit competitive reactivity patterns.

Property Value Reference
Chemical Abstracts Service Number 933719-73-4
Chemical Classification Substituted Aniline
Functional Group Categories Alkoxy-substituted, Halogenated Aromatic
Research Applications Pharmaceutical, Materials Science

Scope and Structure of the Review

This comprehensive review examines this compound from multiple perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The review is structured to provide readers with a complete understanding of this compound's significance within the broader context of substituted aniline chemistry.

The scope of this review encompasses detailed examination of the compound's molecular structure and the relationship between its structural features and chemical properties. Special attention is given to the synthetic approaches employed for its preparation, including discussion of reaction mechanisms and optimization strategies that have been developed to improve yields and selectivity.

Furthermore, this review addresses the compound's applications in contemporary research, highlighting its role as both a synthetic intermediate and a bioactive molecule. The discussion includes analysis of structure-activity relationships and comparison with related compounds to provide context for understanding the unique properties of this compound.

The review also examines the compound within the context of related structural analogs, including other propoxyaniline derivatives and chlorophenethyl-containing molecules. This comparative approach helps illuminate the specific contributions of different structural elements to the overall properties of the target compound.

Section Focus Content Coverage
Structural Analysis Molecular geometry, electronic properties, functional group interactions
Synthetic Chemistry Preparation methods, reaction mechanisms, optimization strategies
Research Applications Pharmaceutical development, materials science, synthetic methodology
Comparative Studies Related compounds, structure-activity relationships, analog analysis

The organization of this review follows a logical progression from fundamental chemical properties to advanced applications, ensuring that readers can develop a comprehensive understanding of this compound regardless of their specific research interests. Each section builds upon previous discussions while maintaining focus on the unique characteristics that distinguish this compound from other members of the substituted aniline family.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-2-13-20-17-9-7-16(8-10-17)19-12-11-14-3-5-15(18)6-4-14/h3-10,19H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFMFNSPWCFWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Components:

This method is well-documented in patent US3227758A, which describes the preparation of phenalkylamines by condensation of halides with substituted anilines using excess amine and acid scavengers to drive the reaction to completion.

Detailed Preparation Method

Step-by-Step Procedure:

Step Description
1. Preparation of Starting Materials Obtain or synthesize 4-chlorophenethyl chloride or bromide as the halide electrophile. Prepare or procure 4-propoxyaniline as the nucleophile.
2. Reaction Setup In a suitable reaction vessel, combine the halide with an excess (typically two moles per mole of halide) of 4-propoxyaniline. Add sodium bicarbonate as an acid scavenger. Use an inert solvent such as toluene or benzene.
3. Reaction Conditions Heat the mixture to reflux temperature (typically 80–110°C depending on solvent) and stir for 4–8 hours. The reaction may also proceed at room temperature but slower.
4. Monitoring and Completion The reaction progress can be monitored by TLC or HPLC. Completion is indicated by the formation of precipitated amine hydrochloride or hydrobromide salts.
5. Workup Filter off the precipitated salts. Extract the organic layer with ether to isolate the crude product.
6. Purification Purify the crude product by crystallization or fractional distillation under reduced pressure to obtain pure this compound.

This method ensures high yield and purity by using excess amine to neutralize hydrogen halide and maintaining an inert atmosphere to prevent side reactions.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic substitution (SN2 or SN1 depending on conditions) where the lone pair on the aniline nitrogen attacks the electrophilic carbon of the halide, displacing the halide ion. The released hydrogen halide (HCl or HBr) is scavenged by sodium bicarbonate, preventing protonation of the amine and driving the equilibrium forward.

Variations and Optimization

  • Solvent choice: Benzene and toluene are preferred for their inertness and suitable boiling points. Alternative solvents like xylene can be used depending on scale and equipment.
  • Temperature: While room temperature reactions are possible, reflux conditions accelerate the reaction and improve yields.
  • Pressure: Atmospheric pressure is standard, but sub- or super-atmospheric pressures can be employed to optimize reaction rates.
  • Acid scavengers: Sodium bicarbonate is common, but other bases like sodium carbonate or tertiary amines may be used.
  • Purification: Crystallization solvents include ether, isopropanol, or methanol, depending on solubility.

Comparative Data from Patent Examples

Example Halide Used Amine Used Solvent Temp (°C) Time (hr) Yield (%) Notes
Example 1 (similar compound) 2-methoxy-5-chlorobenzyl chloride 3,4-dichloroaniline Water + Ether extraction 80 (reflux) 7 High (not specified) Sodium bicarbonate used; ether extraction for isolation
General Phenalkylamine synthesis 4-chlorophenethyl chloride 4-propoxyaniline Benzene or toluene Reflux (~110) 4-8 High Excess amine and sodium bicarbonate employed

Research Findings and Practical Considerations

  • The condensation method is robust and widely applicable for synthesizing substituted phenalkylamines including this compound.
  • The reaction tolerates various substituents on both the halide and amine, allowing structural diversity.
  • Acid scavengers are crucial to prevent protonation and side reactions, improving yield and purity.
  • Purification by crystallization or distillation provides high-quality product suitable for further applications.
  • The reaction is scalable and adaptable to industrial synthesis.

Summary Table of Preparation Method

Parameter Description
Reaction Type Nucleophilic substitution (amine + halide)
Starting Materials 4-chlorophenethyl chloride/bromide and 4-propoxyaniline
Solvent Benzene, toluene, or similar inert solvent
Temperature Reflux (80–110°C) preferred
Reaction Time 4–8 hours
Acid Scavenger Sodium bicarbonate (or equivalents)
Workup Filtration of salts, ether extraction
Purification Crystallization or fractional distillation
Yield Generally high, dependent on conditions

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)-4-propoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(4-Chlorophenethyl)-4-propoxyaniline serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Biology

In biological research, this compound is investigated for its antimicrobial and anticancer properties. Studies indicate that it can inhibit specific enzymes involved in cell proliferation, which may lead to anticancer effects. Additionally, its interaction with bacterial cell membranes can disrupt their integrity, showcasing its potential as an antimicrobial agent .

Medicine

The compound's structural features make it a candidate for drug discovery and development. Its potential applications in medicinal chemistry include:

  • Designing new pharmaceuticals targeting specific biological pathways.
  • Developing therapeutic agents that exploit its biological activity .

Industry

In industrial applications, this compound is utilized in the production of:

  • Dyes and Pigments: Its chemical properties allow it to be incorporated into various colorants.
  • Specialty Chemicals: It serves as a precursor for synthesizing polymers and other functional materials .

Case Studies

  • Antimicrobial Activity Study:
    • A study conducted on various bacterial strains demonstrated that this compound effectively disrupted bacterial membranes, leading to cell death. The compound showed promising results against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research:
    • In vitro experiments revealed that the compound inhibited the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. This highlights its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-4-propoxyaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-N-(4-propoxybenzyl)aniline (CAS 1036585-50-8)

  • Structure : Chlorine is located on the aniline ring (para to NH), with a 4-propoxybenzyl group (-CH₂-C₆H₄OPr) as the N-substituent.
  • Key Properties :
    • Molecular Weight: 275.77 g/mol
    • XLogP3: 4.9 (high lipophilicity)
    • Topological Polar Surface Area (TPSA): 21.3 Ų (low polarity)
    • Rotatable Bonds: 6 (indicating conformational flexibility)
  • Comparison: The benzyl group in this compound shortens the alkyl chain compared to the phenethyl group in the target compound, likely reducing lipophilicity (XLogP3 ~5.5–6.0 estimated for N-(4-chlorophenethyl)-4-propoxyaniline).

4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline

  • Structure : A Schiff base (imine) with 3,4-dimethoxy substituents on the benzylidene ring.
  • Key Properties :
    • Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing propoxy group in the target compound.
    • The imine group (-C=N-) introduces hydrogen-bond acceptor capacity, absent in the secondary amine of this compound.
  • Comparison :
    • Schiff bases are prone to hydrolysis under acidic conditions, whereas the target compound’s amine group is more stable.
    • Methoxy groups (TPSA ~38.7 Ų for dimethoxy) increase polarity compared to propoxy (TPSA ~21.3 Ų), affecting solubility and membrane permeability.

4-Chloro-N-[(4-fluorophenyl)methyl]-2-nitroaniline

  • Structure: Features a nitro group (-NO₂) on the aniline ring and a 4-fluorobenzyl substituent.
  • Key Properties :
    • Molecular Weight: 280.68 g/mol
    • Nitro Group: Strong electron-withdrawing effect, reducing basicity of the aniline NH.
    • Fluorine: Enhances metabolic stability and lipophilicity (XLogP3 estimated ~3.5–4.0).
  • Comparison :
    • The nitro group increases reactivity (e.g., reduction to amine) compared to the propoxy group in the target compound.
    • Fluorine’s electronegativity may improve bioavailability relative to chlorine in the phenethyl group.

Data Table: Comparative Analysis of Analogous Compounds

Property This compound (Estimated) 4-Chloro-N-(4-propoxybenzyl)aniline 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline 4-Chloro-N-[(4-fluorophenyl)methyl]-2-nitroaniline
Molecular Formula C₁₇H₁₉ClNO (hypothetical) C₁₆H₁₈ClNO C₁₅H₁₃ClN₂O₂ C₁₃H₁₀ClFN₂O₂
Molecular Weight (g/mol) ~290–300 275.77 296.73 (calculated) 280.68
XLogP3 ~5.5–6.0 4.9 ~3.8 (estimated) ~3.5–4.0
TPSA (Ų) ~21–25 21.3 ~38.7 ~78.7 (nitro contribution)
Key Functional Groups Propoxy, chlorophenethyl Propoxy, chloroaniline Methoxy, imine Nitro, fluoro
Rotatable Bonds ~7 6 4 4

Research Findings and Implications

Longer alkyl chains (e.g., propoxy vs. methoxy) reduce polarity, favoring lipid solubility but limiting aqueous solubility .

Electronic Effects :

  • Chlorine’s position (on the phenethyl vs. aniline ring) modulates electron density, influencing reactivity in cross-coupling reactions or receptor binding.
  • Nitro groups (as in ) introduce strong electron-withdrawing effects, whereas propoxy groups are mildly electron-donating.

Stability and Reactivity: Secondary amines (target compound) exhibit greater hydrolytic stability than Schiff bases (), making them preferable for drug design.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-(4-Chlorophenethyl)-4-propoxyaniline?

  • Methodological Answer :

  • Step 1 : Utilize nucleophilic substitution or reductive amination to couple 4-propoxyaniline with 4-chlorophenethyl groups. and describe analogous syntheses of 4-propoxyaniline derivatives using propoxylation under reflux conditions (e.g., 10 mmHg pressure, yields ~73%) .
  • Step 2 : Optimize reaction time and temperature. For example, maintaining 129–131°C under reduced pressure (10 mmHg) improves yield .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (≥95% purity criteria, as in ).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H-NMR : Key signals include aromatic protons (δ 6.4–7.8 ppm for chlorophenethyl and propoxyaniline moieties), propoxy CH₂ (δ 3.7–4.0 ppm), and terminal CH₃ (δ 0.9–1.1 ppm) .
  • ¹³C-NMR : Confirm carbonyl (if present) and aromatic carbons (e.g., δ 115–150 ppm for aniline derivatives) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles ( recommends P280/P305+P351 protocols) .
  • Waste Disposal : Segregate halogenated waste (due to chlorophenethyl group) and consult certified waste management services (per ) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer :

  • Approach : Apply iterative qualitative analysis ( ) by cross-validating receptor binding assays (e.g., MOR/DOR selectivity) with functional studies (e.g., β-arrestin recruitment assays) .
  • Case Study : If in vitro binding affinity (e.g., nM range) conflicts with in vivo efficacy, use dose-response curves and species-specific models (e.g., rodent vs. primate) to assess translational relevance .

Q. What strategies enhance the thermal stability of this compound for material science applications?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the aniline ring to improve stability (as in ’s benzamide derivatives) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (Td) under nitrogen atmosphere; compare with control compounds to quantify stability gains.

Q. How can HPLC methods be optimized to detect impurities in synthesized batches?

  • Methodological Answer :

  • Column Selection : Use reversed-phase C18 columns with 5 µm particle size ( recommends similar setups for chlorophenyl impurities) .
  • Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) improves resolution of chlorinated byproducts.
  • Validation : Perform spike-and-recovery tests for impurities like 4-chlorophenethylamine (likely side product) to ensure method robustness.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chlorophenethyl)-4-propoxyaniline
Reactant of Route 2
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N-(4-Chlorophenethyl)-4-propoxyaniline

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